![molecular formula C12H25IOSi B3147526 1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene CAS No. 62555-05-9](/img/structure/B3147526.png)
1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene
Overview
Description
1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is used in the field of Neurology Research Chemicals and Analytical Standards .
Molecular Structure Analysis
The molecular formula of this compound is C12 H25 I O Si, and it has a molecular weight of 340.316 . The SMILES representation is CCCCC © (C\C=C\I)O [Si] © ©C, and the IUPAC name is [(E)-1-iodo-4-methyloct-1-en-4-yl]oxy-trimethylsilane .Scientific Research Applications
Modular Synthesis of Polyenic Structures
1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene and its derivatives exhibit versatility in synthesizing stereodefined π-conjugated unsymmetrical, symmetrical two-dimensional, and octupolar polyenal structures. These compounds serve as valuable building blocks in creating complex molecular architectures with precise control over the stereochemistry of the resulting structures. This ability underscores their significance in the modular preparation of materials with potential applications in organic electronics and photonics (Domagalska, Syper, & Wilk, 2004).
Asymmetric Hydrolysis and Optical Resolution
The compound's role in asymmetric synthesis, particularly through lipase-mediated hydrolysis, demonstrates its utility in obtaining optically pure compounds. This process highlights its application in the preparation of enantiomerically enriched chemicals, which is crucial for the development of active pharmaceutical ingredients and other materials where stereochemistry plays a pivotal role in their biological or physical properties (Shimizu, Kawanami, & Fujisawa, 1992).
Synthesis of Linear π-Conjugated Oligoenynes and Oligoenediynes
Efficient methods for synthesizing 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, including 1-Iodo-4-methyl-4-trimethylsilyloxy-trans-1-octene, have enabled the facile preparation of trans- and cis-oligoenynes and oligoenediynes. These compounds are of interest for creating materials with tailored electronic properties for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. The ability to control the olefin configuration in these oligomers is crucial for tuning their optical and electrical properties (Takayama, Delas, Muraoka, Uemura, & Sato, 2003).
Attractants for Pest Management
The reactivity of similar iodine and trimethylsilyl-substituted compounds has been leveraged in the synthesis of attractants for pest management, demonstrating the practical applications of these chemicals in agriculture. By creating specific attractant molecules, researchers can develop more effective strategies for pest control, which is vital for protecting crops and reducing reliance on traditional pesticides (Avery, Cunningham, & Waters, 1994).
properties
IUPAC Name |
[(E)-1-iodo-4-methyloct-1-en-4-yl]oxy-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3/b11-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMQGJWDMVGRA-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/I)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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